molecular formula C4H4BrFN2O2S B13179511 5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl fluoride

5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl fluoride

Katalognummer: B13179511
Molekulargewicht: 243.06 g/mol
InChI-Schlüssel: KVLCSLXAXRRVBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl fluoride is a chemical compound with the molecular formula C4H4BrFN2O2S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl fluoride typically involves the reaction of 5-Bromo-1-methyl-1H-pyrazole with sulfonyl fluoride reagents. One common method includes the use of sulfonyl chloride derivatives, which react with the pyrazole compound under controlled conditions to yield the desired sulfonyl fluoride product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl fluoride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and can be used in cross-coupling reactions .

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and polymer chemistry .

Wirkmechanismus

The mechanism of action of 5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl fluoride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl fluoride include:

Uniqueness

What sets this compound apart from its analogs is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both the bromine and sulfonyl fluoride groups allows for diverse chemical transformations and interactions with biological targets .

Eigenschaften

Molekularformel

C4H4BrFN2O2S

Molekulargewicht

243.06 g/mol

IUPAC-Name

5-bromo-1-methylpyrazole-4-sulfonyl fluoride

InChI

InChI=1S/C4H4BrFN2O2S/c1-8-4(5)3(2-7-8)11(6,9)10/h2H,1H3

InChI-Schlüssel

KVLCSLXAXRRVBG-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(C=N1)S(=O)(=O)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.